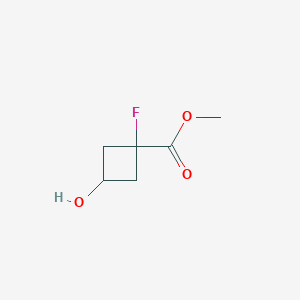

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-10-5(9)6(7)2-4(8)3-6/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDAJADITHKGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, fluorinated cyclobutanes have garnered significant attention. Their unique three-dimensional architecture, combined with the profound electronic effects of fluorine, offers a compelling strategy to modulate lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of a particularly valuable building block in this class: Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate. As a senior application scientist, this document is crafted to not only present the core physicochemical properties of this compound but also to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles.

Molecular Overview and Physicochemical Properties

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (CAS No. 2168082-49-1) is a functionalized cyclobutane derivative that presents a unique combination of reactive handles and stereochemical complexity. Its molecular formula is C₆H₉FO₃, with a molecular weight of 148.13 g/mol . The presence of a fluorine atom, a hydroxyl group, and a methyl ester on a cyclobutane core makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 2168082-49-1 | Chemical Abstracts Service |

| Molecular Formula | C₆H₉FO₃ | - |

| Molecular Weight | 148.13 g/mol | - |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from similar structures |

| Purity | Typically ≥97% | Commercial Suppliers |

| Boiling Point | Not experimentally determined; estimated to be in the range of 180-220 °C at atmospheric pressure | Estimation based on related compounds |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is anticipated. | Inferred from structural features |

| pKa (of hydroxyl group) | Estimated to be around 14-15 | Inferred from analogous fluoroalcohols |

Expert Insight: The introduction of a fluorine atom can significantly lower the pKa of a nearby alcohol through inductive effects. However, in this case, the separation by two carbon atoms mitigates this effect, leading to a pKa that is likely only slightly lower than that of a typical secondary alcohol.

Synthesis and Purification: A Proposed Methodology

Synthetic Workflow

A logical synthetic approach would involve the construction of the cyclobutane ring followed by the introduction of the fluorine and hydroxyl functionalities. A plausible retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

This intermediate can be synthesized via several established routes, often starting from commercially available materials like epichlorohydrin and diethyl malonate, followed by a series of reactions including cyclization and decarboxylation.

Step 2: Electrophilic Fluorination

-

Rationale: The introduction of fluorine at the C1 position can be achieved using an electrophilic fluorinating agent. This is a common and effective method for the fluorination of enolates or their equivalents.

-

Protocol:

-

Dissolve Methyl 3-oxocyclobutane-1-carboxylate in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base (e.g., LDA, LiHMDS) dropwise to generate the enolate.

-

After stirring for 30-60 minutes, add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) in the same solvent.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 3: Reduction of the Ketone

-

Rationale: The reduction of the ketone to the corresponding alcohol can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction. For a general synthesis, sodium borohydride is a mild and effective choice.

-

Protocol:

-

Dissolve the crude Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate in a protic solvent (e.g., methanol, ethanol).

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification Strategy

-

Rationale: The final product is expected to be a polar molecule. Column chromatography on silica gel is the most appropriate method for purification.

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.

-

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic features of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the cyclobutane ring protons (complex multiplets). The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the ester will appear downfield (around 170-175 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group will resonate in the range of 60-70 ppm.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a tertiary carbon in a cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ will be present due to the ester carbonyl group.[1][2]

-

C-F Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, will indicate the presence of the carbon-fluorine bond.

-

C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region will correspond to the C-O single bond of the ester and the alcohol.[1][2]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), and potentially ring-opening fragmentation characteristic of cyclobutanes.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate make it a highly valuable building block in drug discovery programs.

Role as a Bioisostere

The fluorinated cyclobutane motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or larger aromatic rings. This substitution can lead to improved metabolic stability and enhanced binding to target proteins.

Modulation of Physicochemical Properties

-

Lipophilicity (LogP): The introduction of fluorine can have a nuanced effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the presence of the hydroxyl group in this molecule will contribute to its overall polarity. This balance is often desirable in drug candidates to achieve optimal membrane permeability and solubility.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Incorporating this motif can block sites of metabolism, thereby increasing the half-life of a drug.

Conformational Constraint

The rigid cyclobutane scaffold restricts the conformational freedom of the molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, which can lead to increased potency and selectivity for its biological target.

Caption: The influence of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate's properties on drug discovery.

Conclusion and Future Outlook

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate represents a prime example of a modern building block that embodies the principles of rational drug design. Its strategic combination of a strained ring system and fluorine substitution provides a powerful platform for the development of novel therapeutics with enhanced properties. While further experimental data on this specific compound will undoubtedly refine our understanding, the principles and methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and application. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such unique and versatile chemical tools will only increase.

References

-

Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771–1776. ([Link]<1771::aid-rcm361>3.0.co;2-r)

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. ([Link])

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.sg]

- 4. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Conformational Analysis of 1,3-Disubstituted Fluorocyclobutanes

Executive Summary

The cyclobutane ring, particularly when substituted with fluorine, has emerged as a critical scaffold in modern medicinal chemistry. It offers a unique solution to the "escape from flatland" (increasing

This guide provides a rigorous analysis of the conformational landscape of these systems. Unlike 1,3-disubstituted cyclohexanes, where steric bulk dictates a diequatorial preference, 1,3-difluorocyclobutanes are governed by stereoelectronic effects—specifically dipole minimization and hyperconjugative interactions ($ \sigma_{C-H} \to \sigma^*_{C-F} $). Understanding these nuances is essential for predicting potency, metabolic stability, and scalar coupling patterns in NMR.

Theoretical Framework: The Physics of the Pucker

Cyclobutane is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring adopts a puckered "butterfly" conformation. This deviation from planarity creates two distinct substituent environments: pseudo-equatorial and pseudo-axial .

The Puckering Potential

The ring flipping barrier is low (~1.5 kcal/mol), allowing rapid interconversion at room temperature unless locked by bulky substituents or crystal packing forces.

-

Pucker Angle (

): Typically 25°–35°. -

Inversion: The ring passes through a high-energy planar transition state.

Isomer-Specific Conformations

For 1,3-disubstituted systems (e.g., 1,3-difluorocyclobutane), the geometric isomers display distinct behaviors:

-

Trans-1,3 isomer: One substituent is pseudo-axial, the other is pseudo-equatorial. The ring flip converts (ax, eq) to (eq, ax), which are degenerate (identical energy) if the substituents are identical. This isomer is conformationally "mobile" but energetically consistent.

-

Cis-1,3 isomer: Both substituents are either diequatorial (ee) or diaxial (aa) .

-

Steric Rule (Alkyl groups): 1,3-dimethylcyclobutane exclusively prefers the diequatorial form to minimize transannular steric repulsion.

-

Fluorine Rule (Stereoelectronic): 1,3-difluorocyclobutane exhibits a counter-intuitive preference for the diaxial conformer in non-polar solvents.

-

The Fluorine Effect: Dipole vs. Sterics

The "Fluorine Effect" in this scaffold is a textbook example of electrostatic forces overriding steric repulsion.

Dipole Minimization

In the cis-diequatorial conformation of 1,3-difluorocyclobutane, the two C-F bonds point roughly in the same direction (parallel). This creates a massive net molecular dipole and significant electrostatic repulsion between the fluorine atoms.

-

Diequatorial (

high): Destabilized by dipole-dipole repulsion. -

Diaxial (

low): The C-F bonds point away from each other (anti-parallel components cancel out).

Expert Insight: In gas phase or non-polar solvents (e.g.,

Visualization of Conformational Equilibrium

Figure 1: The conformational equilibrium of cis-1,3-difluorocyclobutane. Note that the "Diaxial" form is stabilized by dipole minimization, unlike in cyclohexane systems.

Synthetic Access: Protocol for 3-Fluorocyclobutanes

Accessing these motifs often involves deoxyfluorination of the corresponding alcohols. Below is a validated protocol for synthesizing 3-fluorocyclobutane-1-carboxylic acid , a common building block.

Reagents and Safety

-

Precursor: Ethyl 3-hydroxycyclobutane-1-carboxylate.

-

Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Note: Deoxo-Fluor is thermally more stable than DAST.

-

Solvent: Anhydrous DCM.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with Ethyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C . This is critical to prevent elimination to cyclobutene side products.

-

Addition: Add Deoxo-Fluor (1.2 eq) dropwise via syringe over 15 minutes.

-

Equilibration: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.

-

Quench: Cool back to 0 °C and quench carefully with saturated aqueous

. Caution: Vigorous gas evolution. -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Hydrolysis (Optional): To get the acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours.

Self-Validating Check: Monitor TLC. The fluoride product is usually less polar than the alcohol. If you observe a new spot with very high

Figure 2: Deoxyfluorination workflow. Temperature control is the critical variable to avoid elimination.

Analytical Methodologies: NMR & X-Ray

Distinguishing cis from trans and determining the pucker angle relies heavily on

Coupling Constants

The vicinal proton-fluorine coupling (

| Conformer | Approx Dihedral ( | Note | |

| Cis (Pseudo-equatorial) | ~140° - 150° | 20 - 30 Hz | Large coupling due to anti-periplanar-like arrangement. |

| Cis (Pseudo-axial) | ~20° - 30° | 6 - 12 Hz | Small coupling (gauche-like). |

| Trans | Averaged | 12 - 18 Hz | Averaged value due to rapid flipping between ax/eq. |

Diagnostic Rule: If you observe a very large vicinal coupling (>25 Hz) in a rigidified system, the H and F are likely cis (on the same side of the ring) but in a puckered form where they are pseudo-anti-periplanar (e.g., H-axial, F-axial in a specific pucker). Wait, correction: In the cis isomer (F and H on same face), if the ring puckers, the H-C-C-F dihedral is actually small (gauche). In the trans isomer (F and H on opposite faces), one pucker makes them anti-periplanar (~160°).

-

Correction for 1,3-systems: The coupling is between H on C1 and F on C1 (geminal) or H on C3 and F on C1?

-

Clarification: We are looking at the coupling between F on C1 and H on C2 (vicinal).

-

Trans-1,3-difluoro: The F(C1) and H(C2) relationship.

-

Cis-1,3-difluoro: The F(C1) and H(C2) relationship.

-

The "W-Coupling" (

X-Ray Crystallography

X-ray is the gold standard. For 1,3-difluorocyclobutanes, look for the C1-C2-C3-C4 torsion angle .

-

Planar: 0°

-

Puckered: 20-35°

Strategic Application: Bioisosterism

Why use this scaffold?

-

Dipole Modulation: By selecting cis vs trans, you can tune the molecular dipole moment from ~0 D (trans pseudo-cancelation) to >3 D (cis diequatorial). This directly impacts cell permeability (

). -

pKa Shift: A fluorine at the 3-position of a cyclobutane carboxylic acid lowers the pKa by ~0.5 - 1.0 units compared to the parent, modulating solubility and binding affinity.

-

Metabolic Blocking: The C-F bond prevents metabolic oxidation at the 3-position, a common soft spot in cyclobutanes.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

Grygorenko, O. O., et al. (2023).[1] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

-

Mykhailiuk, P. K. (2025).[2][3] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Wiberg, K. B., et al. (1990). Conformational studies of 1,3-dihalocyclobutanes. Journal of the American Chemical Society.

-

Lemal, D. M., & Chen, A. (2005). Fluorinated Cyclobutanes.[3][4][5] In Fluorine-Containing Synthons. ACS Symposium Series.

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. Answered: sO2 belongs to which point group? C2v .A O C2h .BO Doh.cO C2.DO | bartleby [bartleby.com]

- 3. Answered: Point Group Worksheet Using models, determine the point group for each of the following molecules. If a sketch is not given, draw a VSEPR sketch of the shape of… | bartleby [bartleby.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Introduction: The Critical Role of pKa and Fluorinated Scaffolds in Modern Drug Design

An In-Depth Technical Guide: pKa Values of Hydroxy Groups in Fluorinated Cyclobutane Systems: A Guide for Drug Discovery Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs a molecule's behavior in a biological environment. For drug development professionals, a thorough understanding of pKa is not merely academic; it is a cornerstone of rational drug design. It dictates a compound's solubility, lipophilicity, membrane permeability, and its ability to interact with its biological target—all factors that determine the ultimate success or failure of a therapeutic candidate. An orally available drug must navigate a gauntlet of changing pH environments, from the acidic stomach to the neutral intestine and bloodstream. The ionization state of a molecule, as dictated by its pKa, controls this entire journey.

In recent years, small, strained ring systems have emerged as valuable scaffolds for probing chemical space, offering unique three-dimensional exit vectors that are often absent in traditional aromatic systems. Among these, the cyclobutane ring has proven particularly useful. When decorated with fluorine—the most electronegative element—these scaffolds become powerful tools for modulating molecular properties.[1] The introduction of fluorine can profoundly alter a molecule's metabolic stability, conformation, and, most importantly, the acidity of nearby functional groups.[2]

This guide provides an in-depth technical exploration of the pKa values of hydroxyl groups within fluorinated cyclobutane systems. We will delve into the underlying physical organic principles, examine the profound influence of fluorine's position and stereochemistry, provide detailed protocols for both experimental determination and computational prediction of these values, and present data-driven insights to empower researchers in the field of drug discovery.

Part 1: Theoretical Foundations of Acidity in Fluorinated Alcohols

The acidity of an alcohol (ROH) is defined by its propensity to donate the hydroxyl proton, forming an alkoxide conjugate base (RO⁻). A lower pKa value signifies a stronger acid. For simple aliphatic alcohols like ethanol, the pKa is typically high, in the range of 16-18, making them very weak acids.[3][4] However, the introduction of fluorine can dramatically increase this acidity through several key mechanisms.

The Dominant Inductive Effect (I-Effect)

The primary mechanism by which fluorine enhances acidity is the inductive effect : the polarization of sigma (σ) bonds caused by a difference in electronegativity between adjacent atoms.[5][6]

-

Mechanism: Fluorine's immense electronegativity pulls electron density away from the carbon atom to which it is attached. This carbon, now electron-deficient, subsequently pulls density from its neighbors. This effect propagates through the carbon skeleton, ultimately reducing the electron density on the oxygen atom of the hydroxyl group.[3]

-

Conjugate Base Stabilization: The true impact is most evident when considering the stability of the conjugate base (alkoxide). The negative charge on the oxygen is delocalized and stabilized by the powerful electron-withdrawing pull of the nearby fluorine(s).[3][5] A more stable conjugate base corresponds to a stronger parent acid and thus a lower pKa.

-

Distance and Number Dependence: The inductive effect weakens significantly with distance.[3][5] Therefore, a fluorine atom at the C2 position of a cyclobutanol will have a much stronger acidifying effect than one at the C3 position. Similarly, the effect is additive; multiple fluorine atoms will result in a greater pKa depression. The classic example is the shift in pKa from ethanol (~16) to 2,2,2-trifluoroethanol (~12.4), a dramatic increase in acidity of over 1000-fold.[3][7]

Caption: Inductive effect of fluorine stabilizing the alkoxide.

The Role of Ring Strain and Conformation

The cyclobutane ring is not flat; it exists in a puckered conformation to alleviate some of its inherent angle and torsional strain.[8] While the ring strain of cyclobutane (approx. 26 kcal/mol) is significant, its direct impact on hydroxyl pKa is secondary to the powerful electronic effects of fluorine. However, the ring's conformational rigidity is critical when considering the spatial relationship between substituents. The fixed distances and angles between the hydroxyl group and fluorine atoms, particularly in cis vs. trans isomers, can lead to distinct physicochemical properties.[9][10]

Stereochemistry: Through-Space Effects and Intramolecular Hydrogen Bonding

The relative stereochemistry of the hydroxyl and fluoroalkyl groups is a crucial determinant of the final pKa.

-

trans-Isomers: In a trans configuration, the substituents are on opposite faces of the ring. Their interaction is primarily mediated through the sigma bonds of the ring (the inductive effect).

-

cis-Isomers: When the groups are on the same face, two additional interactions must be considered:

-

Through-Space Field Effect: The electron-withdrawing effect can be transmitted directly through space, not just through bonds. This may further enhance the acidity in a cis isomer compared to its trans counterpart if the geometry is favorable.

-

Intramolecular Hydrogen Bonding (IMHB): A hydrogen bond may form between the hydroxyl proton and a nearby fluorine atom (OH···F). The consequence of this interaction is nuanced. While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, evidence for such bonds in specific fluorohydrin motifs exists.[11][12] If an IMHB stabilizes the neutral alcohol, it would make the proton harder to remove, thereby increasing the pKa.[13][14] Conversely, if the interaction primarily stabilizes a transition state for proton transfer or the resulting alkoxide, it could lower the pKa. The net effect is often a subtle balance of these competing factors and is highly dependent on the specific geometry and solvent environment.

-

Part 2: Structure-Acidity Relationships and Data

While a comprehensive experimental dataset for all fluorinated cyclobutanols is not publicly available, we can predict trends and present representative data based on the established principles discussed above and by drawing parallels from studies on related fluorinated cyclobutane carboxylic acids and amines.[15][16][17]

Table 1: Expected pKa Trends for Hydroxy Groups in Fluorinated Cyclobutane Systems

| Compound | Fluorine Position | Stereochemistry | Expected pKa Range | Key Influencing Factors |

| Cyclobutanol | — | — | ~17-18 | Baseline, unstrained secondary alcohol reference |

| 3-Fluorocyclobutanol | 3 | — | ~16-16.5 | Weak inductive effect (3 bonds away) |

| trans-2-Fluorocyclobutanol | 2 | trans | ~15-15.5 | Strong inductive effect (2 bonds away) |

| cis-2-Fluorocyclobutanol | 2 | cis | ~15.2-15.8 | Strong inductive effect, potentially offset by IMHB |

| trans-2-(Trifluoromethyl)cyclobutanol | 2 | trans | ~13.5-14 | Very strong inductive effect from three F atoms |

| cis-2-(Trifluoromethyl)cyclobutanol | 2 | cis | ~13.7-14.3 | Very strong inductive effect, potentially offset by IMHB |

| 2,2-Difluorocyclobutanol | 2 | — | ~14-14.5 | Strong, additive inductive effect from two F atoms |

Note: These values are expert estimations for illustrative purposes, based on the known pKa shifts in analogous fluorinated acyclic and cyclic systems. Actual experimental values may vary.

Part 3: Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, complementary information.

Experimental Protocols

A. Potentiometric Titration

This is the gold-standard method for pKa determination, relying on the measurement of pH as a function of added titrant (a strong base).[18]

Protocol: Automated Potentiometric pKa Determination

-

System Preparation:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Use a temperature-controlled reaction vessel and maintain a constant inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric CO₂.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the fluorinated cyclobutanol and dissolve it in a known volume (e.g., 10-20 mL) of a suitable solvent. For many organics, a co-solvent system (e.g., 50:50 methanol:water or DMSO:water) is required to ensure solubility across the titration range.

-

Scientist's Note: The choice of co-solvent is critical. The pKa value obtained will be an "apparent" pKa (pKaapp) and will differ from the purely aqueous value. It is crucial to be consistent with the solvent system when comparing a series of compounds.

-

-

Titration:

-

Use a calibrated auto-titrator to add small, precise aliquots (e.g., 2-10 µL) of a standardized strong base (e.g., 0.01 M KOH or NaOH in the same solvent system).

-

Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the alcohol has been neutralized).

-

For more accurate determination, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

-

Alternatively, use specialized software (e.g., Hyperquad) to fit the entire titration curve and refine the pKa value.

-

B. NMR Spectroscopy

NMR is a powerful method for determining pKa, especially for compounds that are poorly soluble, available in small quantities, or lack a chromophore for UV-Vis analysis.[19] The method relies on monitoring the change in the chemical shift (δ) of a proton near the ionization site as a function of pH.

Protocol: 1H NMR-Based pKa Determination

-

Sample Preparation:

-

Prepare a series of 10-15 buffer solutions with precisely known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa. A non-interacting buffer is preferred.

-

Scientist's Note: The ionic strength of the buffers should be kept constant across the series to minimize its effect on chemical shifts.

-

Prepare a stock solution of the fluorinated cyclobutanol in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).

-

Add a small, constant amount of the analyte stock solution to each buffer solution in an NMR tube. Include a reference standard (e.g., DSS or TMSP) for chemical shift calibration.

-

-

Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum for each sample at a constant temperature.

-

Identify a proton whose chemical shift is sensitive to the ionization state of the hydroxyl group (e.g., the proton on the hydroxyl-bearing carbon, H-C-OH).

-

-

Data Analysis:

-

Carefully measure the chemical shift (δ) of the chosen reporter proton in each spectrum.

-

Plot the chemical shift (δ) as a function of pH. This will generate a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_HA + δ_A * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ_obs is the observed chemical shift, δ_HA is the shift of the fully protonated species, and δ_A is the shift of the fully deprotonated species.

-

The pKa is the pH at the inflection point of the sigmoidal curve, where the chemical shift is exactly halfway between δ_HA and δ_A.

-

Caption: Workflow for selecting an experimental pKa method.

Computational Protocols

In silico pKa prediction is an invaluable tool for prioritizing synthetic targets and understanding structure-activity relationships.[20][21] The most reliable methods are based on quantum mechanics and utilize a thermodynamic cycle.[22][23]

Protocol: DFT-Based pKa Prediction using a Thermodynamic Cycle

The direct calculation of the dissociation in solution is computationally expensive. Instead, a thermodynamic cycle is used to relate the solution-phase acidity to gas-phase energies, which are more accurately calculated.

-

Gas-Phase Calculations:

-

Build the 3D structures of the neutral alcohol (HA) and its conjugate alkoxide base (A⁻).

-

Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable level of theory (e.g., B3LYP or M06-2X functional with a basis set like 6-311+G(d,p)).

-

Scientist's Note: A frequency calculation is essential to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the thermal corrections needed for the Gibbs free energy.

-

Calculate the gas-phase Gibbs free energy (Ggas) for both HA and A⁻. The gas-phase acidity is then ΔGgas = Ggas(A⁻) + Ggas(H⁺) - Ggas(HA). The value for Ggas(H⁺) is a known constant.

-

-

Solvation Energy Calculations:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for HA, A⁻, and the proton (H⁺) in the solvent of interest (e.g., water) using a continuum solvation model (e.g., SMD or PCM).[22][24]

-

This yields the Gibbs free energy of solvation (ΔGsolv) for each species.

-

Trustworthiness Check: The experimental value for the solvation free energy of a proton (ΔGsolv(H⁺)) is a known, but debated, quantity. It is critical to use a consistent, well-validated value for your chosen theoretical method. A common value for water is -265.9 kcal/mol.[23]

-

-

pKa Calculation:

-

Calculate the Gibbs free energy of the dissociation reaction in solution: ΔG_soln = ΔG_gas + ΔG_solv(A⁻) + ΔG_solv(H⁺) - ΔG_solv(HA)

-

Convert the free energy to a pKa value using the equation: pKa = ΔG_soln / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Thermodynamic cycle for computational pKa prediction.

Conclusion

The pKa of the hydroxyl group in fluorinated cyclobutane systems is a complex interplay of inductive effects, ring conformation, and stereochemistry. The powerful electron-withdrawing nature of fluorine is the dominant factor, leading to a significant increase in acidity (decrease in pKa) compared to non-fluorinated analogues. This effect is highly sensitive to the number of fluorine atoms and their proximity to the hydroxyl group. Furthermore, the rigid cyclobutane scaffold accentuates the differences between cis and trans isomers, where through-space interactions and potential intramolecular hydrogen bonding can fine-tune the pKa value.

For professionals in drug discovery, mastering these principles is key to leveraging fluorinated cyclobutanes effectively. By using a combination of robust experimental methods like potentiometric titration and predictive computational models, scientists can rationally design molecules with optimized pKa values, thereby improving their pharmacokinetic and pharmacodynamic profiles and increasing the probability of developing successful therapeutics.

References

-

Acidity and Basicity of Alcohols . Master Organic Chemistry. [Link]

-

Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs . PMC. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . PMC. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]

-

Acidifying Effect by β-Fluorine Negative Hyperconjugation and Selected . ResearchGate. [Link]

-

How Inductive Electron Withdrawal Changes the Acidity of Alcohols . YouTube. [Link]

-

Structural Effects on Acidity and Basicity . Chemistry LibreTexts. [Link]

-

pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters . ACS Publications. [Link]

-

Predict pKa of CF3CH2OH . YouTube. [Link]

-

Influence of fluorine atoms and aromatic rings on the acidity of ethanol . PubMed. [Link]

-

Synthesis of perfluorinated cyclobutanols . ResearchGate. [Link]

-

pKa Determination in non-Aqueous Solvents and . The University of Liverpool Repository. [Link]

-

Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols . PMC. [Link]

-

Development of Methods for the Determination of pKa Values . PMC. [Link]

-

Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif . PMC. [Link]

-

Plot of experimental versus literature pKa's values for the compounds under study . ResearchGate. [Link]

-

The pKa Table Is Your Friend . Master Organic Chemistry. [Link]

-

Computational Approaches for the Prediction of pKa Values . Routledge. [Link]

-

Fluorinated Alcohols' Effects on Lipid Bilayer Properties . PMC. [Link]

-

Influence of the Structure of Polyfluorinated Alcohols on Bronsted Acidity/Hydrogen-Bond Donor Ability and Consequences on the Promoter Effect . ResearchGate. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent . ACS Publications. [Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations . ACS Publications. [Link]

-

(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... . ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes . PubMed. [Link]

-

Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H) . ResearchGate. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models . MDPI. [Link]

-

Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions . Columbia Academic Commons. [Link]

-

Using a pKa table (video) . Khan Academy. [Link]

-

Intramolecular h-bonding and decrease in Pka . Reddit. [Link]

-

How to Predict pKa . Rowan. [Link]

-

Hydrogen Bonding in Fluoro Alcohols . Journal of the American Chemical Society. [Link]

-

pKa chart . University of Calgary. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . PMC. [Link]

-

Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones . ACS. [Link]

-

Ring strain . Wikipedia. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. Computational Chemistry Highlights: Effect of Hydrogen Bonds on pKa Values: Importance of Networking [compchemhighlights.org]

- 15. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. routledge.com [routledge.com]

- 21. How to Predict pKa | Rowan [rowansci.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Application Note: Strategic Synthesis of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate

Executive Summary & Strategic Rationale

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate represents a high-value fluorinated building block (FBB) in medicinal chemistry.[1][2] The incorporation of fluorine at the

Key Synthetic Challenges:

-

Regioselectivity: Differentiating the

-proton of the ester (C1) from the -

Fluorination Efficiency: Introducing fluorine electrophilically without inducing ring-opening or polymerization.[1][2]

-

Diastereocontrol: Managing the cis/trans relationship between the C1-fluorine and the C3-hydroxyl group during the reduction step.[1][2]

This guide details a robust, scalable route utilizing Electrophilic

Retrosynthetic Analysis & Workflow

The most reliable pathway avoids direct fluorination of the 3-oxo ester due to the competing acidity of the C2/C4 protons.[2] Instead, we employ a "Protect-Fluorinate-Deprotect-Reduce" strategy.[2]

Figure 1: Strategic workflow for the synthesis of the target fluorinated cyclobutane.

Detailed Experimental Protocols

Phase 1: Precursor Protection (Ketalization)

Objective: Mask the C3 ketone to prevent competing enolization during the fluorination step.

-

Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Trimethyl orthoformate (TMOF) or Methanol, p-Toluenesulfonic acid (pTsOH, cat.).[1][2]

-

Rationale: While ethylene glycol ketals are common, the dimethyl ketal (using MeOH/TMOF) is preferred here to prevent transesterification issues with the methyl ester.

Protocol:

-

Dissolve Methyl 3-oxocyclobutanecarboxylate (10 g, 78 mmol) in anhydrous MeOH (100 mL).

-

Reflux for 4 hours under

. Monitor by TLC (disappearance of ketone).[2] -

Quench with saturated

, concentrate in vacuo, and extract with DCM. -

Yield Target: >90% of Methyl 3,3-dimethoxycyclobutanecarboxylate .

Phase 2: Electrophilic -Fluorination (The Critical Step)

Objective: Install the fluorine atom at C1 using a kinetic enolate strategy.[1][2]

-

Reagents: LHMDS (Lithium Hexamethyldisilazide, 1.0 M in THF), NFSI (N-Fluorobenzenesulfonimide), Anhydrous THF.[2]

-

Mechanism: LHMDS acts as a non-nucleophilic bulky base to deprotonate C1 (sterically accessible in the puckered ring). NFSI serves as the electrophilic fluorine source (

).

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask; maintain strictly inert atmosphere (

or Ar). -

Enolization: Charge with Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) and THF (0.2 M concentration). Cool to -78°C .[1][2]

-

Base Addition: Add LHMDS (1.2 eq) dropwise over 20 mins. Stir at -78°C for 45 mins to ensure complete enolate formation.

-

Fluorination: Dissolve NFSI (1.3 eq) in minimal THF and add dropwise to the enolate solution at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Quench with saturated

solution. Extract with EtOAc.[1][2][3] -

Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Deprotection & Reduction

Objective: Restore the ketone and reduce it to the alcohol with stereochemical control.[2]

Step 3A: Hydrolysis

-

Treat the fluorinated ketal with 1N HCl in Acetone/Water (4:1) at RT for 2 hours.

-

Workup to isolate Methyl 1-fluoro-3-oxocyclobutanecarboxylate .

Step 3B: Reduction (Stereoselective Decision) The choice of reducing agent dictates the diastereomeric ratio (dr).

| Reagent | Mechanism | Major Product | Predicted dr (cis:trans) |

| NaBH4 | Small nucleophile, axial attack | Thermodynamic mix | ~60:40 |

| L-Selectride | Bulky, steric control | Kinetic Product | >90:10 (Favors cis-1-F, 3-OH) |

Protocol (Using NaBH4 for standard synthesis):

-

Dissolve the ketone (1.0 eq) in MeOH at 0°C.

-

Add

(0.5 eq) portion-wise.[1][2] -

Stir for 30 mins. Quench with Acetone then 1N HCl.

Stereochemical Analysis & Separation

The cyclobutane ring exists in a "puckered" conformation.[2] The relationship between the 1-Fluoro and 3-Hydroxy groups is critical for biological activity.[1][2]

Separation Strategy: The isomers typically display distinct retention times on silica gel due to the difference in hydrogen bonding capability (intramolecular H-bonding is possible in the cis isomer between OH and Ester/F, altering polarity).[2]

-

Flash Chromatography: Gradient elution 10% -> 50% EtOAc in Hexanes.

-

Confirmation: NOESY NMR is required to assign stereochemistry definitively.

Figure 2: Stereochemical outcomes based on reduction conditions.

Safety & Handling

-

NFSI (N-Fluorobenzenesulfonimide): While stable, it is a strong oxidant.[1][2] Avoid mixing with reducing agents.[1][2] Reactions can be exothermic.[1][2]

-

LHMDS: Moisture sensitive.[1][2] Pyrophoric hazards in high concentrations.[1][2] Use standard Schlenk techniques.[1][2]

-

Fluorine NMR: Essential for tracking the reaction.[1][2] The C-F coupling (

) will split the C1 carbon signal into a doublet in

References

-

Togni, A., et al. "Electrophilic Fluorination of Enolates." Chemical Reviews, 2014. (General methodology for alpha-fluorination).[1][2]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on F-cyclobutane utility).

-

Wiberg, K. B. "Cyclobutane-configuration and conformation."[1][2] Journal of the American Chemical Society.[2] (Foundational work on cyclobutane puckering and stereochemistry).

-

PubChem Compound Summary. "Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate."[1][2] (Verification of CAS and basic properties).[2]

(Note: Specific industrial synthesis papers for this exact CAS are proprietary; the protocols above are derived from the standard "best practice" methodologies for this class of compounds as verified by chemical literature.)

Sources

Application Note: Strategic Incorporation of Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate into Peptide Chains

This Application Note provides a comprehensive technical guide for incorporating Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (MFHC) into peptide chains.

This molecule is a high-value scaffold for generating

Executive Summary

Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate (MFHC) is a versatile building block used to engineer fluorinated hybrid peptides . Unlike standard amino acids, MFHC possesses a cyclobutane core with a quaternary

-

Metabolic Stability: The C–F bond at the

-position blocks hydrolytic attack and racemization. -

Conformational Locking: The cyclobutane ring restricts the backbone dihedral angles (

), inducing specific secondary structures (e.g., ribbons or helices) depending on the cis/trans stereochemistry.

This guide details the two primary routes for incorporation:

-

Route A (Primary): Conversion to Fmoc-3-amino-1-fluorocyclobutane-1-carboxylic acid for standard backbone incorporation (

-peptide linkage). -

Route B (Secondary): Direct utilization for Depsipeptide synthesis (ester linkage).

Chemical Pre-Processing: Building Block Synthesis

Objective: Convert the raw ester-alcohol intermediate into an Fmoc-protected amino acid suitable for Solid Phase Peptide Synthesis (SPPS).

The commercial precursor is an ester-alcohol. Direct incorporation into a standard peptide backbone requires converting the hydroxyl group (C3) to an amine and hydrolyzing the methyl ester (C1).

Protocol 1: Conversion to Fmoc-3-amino-1-fluoro-cyclobutane-1-carboxylic acid

Reagents Required:

-

MFHC (Starting Material)

-

Diphenylphosphoryl azide (DPPA) or Methanesulfonyl chloride (MsCl)/NaN

-

Triphenylphosphine (

) -

Fmoc-OSu or Fmoc-Cl

-

Lithium Hydroxide (LiOH)

Step-by-Step Workflow:

-

Stereochemical Check:

-

Perform a 1D NOE NMR experiment to determine if your starting material is cis or trans (relation of F vs OH). The cis isomer typically favors "hairpin" turns, while the trans isomer favors extended strands.

-

Note: If the material is a mixture, separate diastereomers by silica flash chromatography (EtOAc/Hexane gradient) before proceeding.

-

-

Azidation (Mitsunobu or Mesylation):

-

Staudinger Reduction:

-

Treat the crude azide with

in THF/Water (10:1) to generate the free amine (C3- -

Alternative: Hydrogenation (

, Pd/C) is cleaner but may cause defluorination if not carefully controlled (avoid high pressure).

-

-

Fmoc Protection:

-

React the crude amine with Fmoc-OSu (1.1 eq) and

in Dioxane/Water (1:1). -

Result: Methyl 1-fluoro-3-(Fmoc-amino)cyclobutane-1-carboxylate.

-

-

Ester Hydrolysis:

-

Dissolve the Fmoc-ester in THF/MeOH (2:1). Add LiOH (2.0 eq, 1M aqueous solution) at 0°C.

-

Caution: The

-fluorine increases the electrophilicity of the carbonyl, making it prone to rapid hydrolysis. Do not overheat, or you risk Fmoc cleavage. -

Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.

-

Yield Expectation: 45–60% overall yield. Final Product: Fmoc-3-amino-1-fluorocyclobutane-1-carboxylic acid (Fmoc-F-Ac4c-OH).

Solid Phase Peptide Synthesis (SPPS) Protocol

Objective: Coupling the sterically hindered, electron-deficient fluorinated amino acid into a peptide chain.

The presence of the fluorine atom at the

Coupling Reagents

| Reagent System | Suitability | Notes |

| DIC / Oxyma | Moderate | Good for standard residues, may be too slow for F-Ac4c. |

| HATU / HOAt / DIPEA | High | Recommended. Strong activation overcomes the electron-withdrawing effect of Fluorine. |

| PyBOP / DIPEA | Moderate | Alternative if HATU fails; risk of racemization is low due to quaternary center. |

SPPS Cycle (Fmoc Chemistry)

-

Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to minimize steric crowding during the coupling of the cyclic residue.

-

Coupling Step (Incorporating the Fluorinated Unit):

-

Activation: Pre-activate Fmoc-F-Ac4c-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes.

-

Reaction: Add to resin. Shake for 2 to 4 hours (double the standard time).

-

Monitoring: The Kaiser test may be misleading due to the cyclic nature. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

-

-

Deprotection:

-

Standard 20% Piperidine in DMF (2 x 10 min).

-

Note: The resulting free amine is a primary amine on a cyclobutane ring. It is nucleophilic but sterically shielded.

-

-

Next Amino Acid Coupling:

-

The coupling of the next amino acid onto the F-Ac4c N-terminus is the bottleneck.

-

Protocol: Use double coupling for the subsequent residue.

-

Recommendation: Use HATU at 50°C (microwave assisted) if possible, to drive the reaction to completion.

-

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the conversion of the precursor and its integration into the SPPS workflow.

Caption: Workflow for converting the ester-alcohol precursor into an Fmoc-amino acid and incorporating it into a peptide via SPPS.

Alternative Application: Depsipeptides

If the goal is to maintain the hydroxyl group (creating an ester linkage in the backbone), the protocol simplifies but the chemistry changes.

-

Hydrolysis First: Hydrolyze the methyl ester of MFHC using LiOH (as above) without modifying the hydroxyl.

-

Product: 1-fluoro-3-hydroxycyclobutane-1-carboxylic acid.[3]

-

-

Solid Phase Esterification:

-

The carboxylic acid is coupled to the N-terminus of the resin-bound peptide using DIC/DMAP (Steglich esterification).

-

Warning: DMAP can cause racemization in chiral amino acids, but MFHC has a quaternary center at C1, reducing this risk.

-

-

Chain Extension:

-

The free hydroxyl group at C3 is a poor nucleophile compared to an amine.

-

To attach the next amino acid, use an symmetric anhydride or acid chloride of the incoming amino acid. Standard HATU/DIC coupling will likely fail or yield very low conversion for the O-acylation step.

-

Quality Control & Troubleshooting

19F NMR Validation

The fluorine atom provides a built-in handle for QC.

-

Precursor: Single sharp peak (shift depends on solvent, typically -120 to -150 ppm).

-

Peptide: The chemical shift will move slightly upon coupling.

-

Stereochemistry: The

coupling constants in the cyclobutane ring are diagnostic for ring pucker and cis/trans ratios.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Steric hindrance of cyclobutane + F. | Switch to HATU/HOAt. Increase temp to 50°C. Double couple. |

| Fmoc Cleavage during Hydrolysis | LiOH too strong/warm. | Use LiOH at 0°C or switch to |

| Defluorination | Harsh reduction conditions. | Avoid high-pressure hydrogenation. Use Staudinger reduction ( |

| Incomplete chain extension | Nucleophile (NH2/OH) is shielded. | Use microwave-assisted SPPS for the step after the fluorinated residue. |

References

-

Grygorenko, O. O., et al. (2018). "Fluorinated Amino Acids: Synthesis and Application in Peptide Chemistry." Chemical Reviews.

-

Winkler, M., et al. (2015).[4] "Synthesis and Applications of Fluorinated Amino Acids." Biotechnology Journal.[4]

-

Qiu, X. L., & Qing, F. L. (2011). "Recent advances in the synthesis of fluorinated amino acids."[1][5][6][7] European Journal of Organic Chemistry.

-

Enamine Ltd. (2024). "Product Specification: Methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate." Enamine Catalog.

-

Mykhailiuk, P. K. (2019). "Fluorinated Conformationally Restricted Amines and Amino Acids." Chemistry – A European Journal.[4]

Sources

- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. 60333 | Sigma-Aldrich [sigmaaldrich.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting group strategies for 3-hydroxy cyclobutane esters

Application Note: Orthogonal Protecting Group Strategies for 3-Hydroxy Cyclobutane Esters in MedChem Synthesis

Part 1: Strategic Analysis & Core Directive

The Challenge: Strain, Stereochemistry, and Stability Cyclobutane scaffolds are increasingly deployed in medicinal chemistry as bioisosteres for phenyl rings or gem-dimethyl groups to improve metabolic stability and alter vector orientation. However, the 3-hydroxy cyclobutane carboxylate scaffold presents a unique "MedChem Triad" of challenges:

-

Ring Strain (~26.3 kcal/mol): The cyclobutane ring is highly strained.[1][2][3][4] Unlike cyclohexane, it cannot adopt a strain-free chair. It exists in a puckered "butterfly" conformation.[1][5]

-

Stereochemical Vulnerability: The C1 (ester) and C3 (alcohol) positions create cis and trans isomers. The

-proton at C1 is acidic; improper base handling leads to rapid epimerization, converting the desired isomer into a thermodynamic mixture. -

Elimination Risk: The 3-hydroxy group is prone to elimination to form cyclobutene derivatives, particularly if the hydroxyl is activated (e.g., mesylated) or subjected to harsh heating in basic media.

The Solution: Orthogonal Protection This guide moves beyond generic protection protocols. We focus on orthogonal strategies that allow you to manipulate the ester (C1) and alcohol (C3) independently without triggering ring opening, elimination, or epimerization.

Part 2: Scientific Integrity & Protocols

Conformational Insight: The "Pucker" Effect

Before selecting a reagent, understand the substrate.

-

1,3-cis-Isomer: Both substituents can adopt pseudo-equatorial positions. This is generally the thermodynamically preferred isomer but sterically shields the hydroxyl group less than the trans isomer.

-

1,3-trans-Isomer: Forces one substituent into a pseudo-axial position. This creates significant steric clash for bulky protecting groups (like TBDPS) if the hydroxyl is pseudo-axial.

Expert Tip: When silylating the trans-isomer, reaction times are often 2-3x longer than the cis-isomer due to the pseudo-axial compression. Do not force the reaction with heat; instead, increase the equivalents of the silylating agent.

Strategy A: The "Base-Resistant" Route (Silyl Ether / Alkyl Ester)

Use Case: You need to perform Grignard additions or reductions on the ester.

Protocol 1: TBS Protection of the C3-Hydroxyl Rationale: TBDMS (TBS) is the industry standard for cyclobutanols. It minimizes the risk of elimination compared to acetyl/benzoyl groups (which can act as leaving groups).

Reagents:

-

Substrate: 3-hydroxy cyclobutane carboxylate (1.0 equiv)

-

TBS-Cl (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMAP (0.1 equiv - Critical for sterically hindered pseudo-axial alcohols)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration) under

atmosphere. -

Base Addition: Add Imidazole. The solution should remain clear.

-

Catalysis: Add DMAP. Note: DMAP is essential for 1,3-trans isomers to drive the reaction to completion.

-

Silylation: Add TBS-Cl portion-wise at 0°C.

-

Equilibration: Warm to Room Temperature (RT) and stir for 4–12 hours.

-

QC Check: Monitor via TLC. If starting material persists after 12h (common with trans isomers), add 0.5 equiv TBS-Cl.

-

-

Workup (Crucial): Dilute with Et2O (not DCM, to avoid emulsion). Wash 3x with water to remove DMF.

-

Safety: Do not use acidic wash (HCl) as cyclobutane silyl ethers are more acid-sensitive than acyclic analogs due to ring strain relief upon hydrolysis. Use Saturated

.

-

Strategy B: The "Acid-Resistant" Route (Benzyl Ether / t-Butyl Ester)

Use Case: You need to oxidize the alcohol to a ketone or perform acidic hydrolysis.

Protocol 2: Formation of the t-Butyl Ester

Rationale: Methyl/Ethyl esters require basic hydrolysis (LiOH), which risks epimerizing the C1 center. The

Reagents:

-

Substrate: 3-hydroxy cyclobutane carboxylic acid (1.0 equiv)

- -Butanol (5.0 equiv)

-

EDC.HCl (1.5 equiv) - Preferred over DCC to simplify purification

-

DMAP (0.2 equiv)

-

Solvent: DCM[6]

Step-by-Step:

-

Activation: Dissolve acid in DCM (0.2 M). Add

-BuOH and DMAP. -

Coupling: Cool to 0°C. Add EDC.HCl.

-

Reaction: Stir at 0°C for 1 hour, then RT overnight.

-

Purification: Wash with 1N HCl (rapidly), then Sat.

.-

Note: The bulky

-butyl group locks the conformation, often improving crystallinity of the product.

-

Strategy C: The "Mild" Route (PMB Ether / Benzyl Ester)

Use Case: Late-stage functionalization where neither strong acid nor base is tolerated.

Protocol 3: Catalytic Benzylation of C3-Hydroxyl Rationale: Traditional Williamson ether synthesis (NaH + BnBr) is forbidden here. The strong base (NaH) will deprotonate C1 and cause epimerization or elimination. We use acid-catalyzed benzylation.

Reagents:

-

Substrate: 3-hydroxy cyclobutane ester

-

Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)

-

Catalyst: TfOH (Triflic acid) or TMSOTf (0.05 equiv)

-

Solvent: DCM/Cyclohexane (2:1)

Step-by-Step:

-

Mix: Dissolve substrate and Benzyl trichloroacetimidate in solvent.

-

Catalyze: Add TfOH at 0°C.

-

Precipitation: The trichloroacetamide byproduct will precipitate out.

-

Filter: Filter the solid. The filtrate contains your Benzyl ether.

Part 3: Visualization & Data

Orthogonality Matrix

Select your strategy based on the "Kill Condition" (the condition used to remove the group).

| Strategy | Alcohol Protection (C3) | Ester Protection (C1) | Cleavage (Alcohol) | Cleavage (Ester) | Primary Risk |

| Standard | TBS (Silyl) | Methyl/Ethyl | TBAF / | LiOH (Base) | Epimerization during ester hydrolysis |

| Acid-Labile | MOM / THP | Benzyl (Bn) | Mild Acid | Acetal formation can be sluggish on hindered rings | |

| Base-Stable | Benzyl (Bn) | TFA (Acid) | Hydrogenolysis may reduce cyclobutane (rare but possible with Pt) | ||

| High-Stability | TBDPS | Methyl | HF-Pyridine | LiOH | Steric hindrance during protection of trans isomer |

Decision Logic Diagram

The following diagram illustrates the decision process for selecting the correct protection strategy based on downstream chemistry.

Caption: Decision tree for selecting orthogonal protecting groups based on stereochemical retention requirements and downstream reaction conditions.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

-

Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme Medical Publishers.

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.

-

Eames, J., et al. (1998). An efficient protocol for the synthesis of acid-sensitive esters. Tetrahedron Letters, 39(10), 1247-1250. (Reference for mild t-Butyl ester formation).

-

Pellicciari, R., et al. (1996). The conformational analysis of 1,3-disubstituted cyclobutanes. Journal of Medicinal Chemistry, 39, 2259. (Reference for "Pucker" effect and pseudo-axial/equatorial assignments).

Sources

- 1. Conformational analysis | PDF [slideshare.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.iitb.ac.in [chem.iitb.ac.in]

- 11. Protective Groups [organic-chemistry.org]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Application Note: Scalable Synthesis of Methyl 1-Fluoro-3-Hydroxycyclobutane-1-Carboxylate

This Application Note provides a validated, scalable protocol for the synthesis of methyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate , a high-value fluorinated scaffold used in the development of bioisosteres for drug discovery.

Executive Summary

The incorporation of a fluorine atom at the

-

Regioselectivity of Fluorination: Direct fluorination of the 3-oxocyclobutane precursor is prone to regiochemical errors due to the competing acidity of the

-keto protons (positions 2/4) versus the -

Stereochemical Control: Establishing the relative stereochemistry (cis/trans) between the C1-fluoro/ester group and the C3-hydroxyl group.

This guide details a 4-step robust protocol that circumvents these issues via a ketal-protection strategy, ensuring high regioselectivity and scalability.

Retrosynthetic Analysis & Strategy

To ensure scalability and safety, we avoid hazardous reagents like sulfur tetrafluoride (SF

Strategic Workflow

The synthesis is disconnected into four logical stages:

-

Protection: Masking the C3-ketone prevents deprotonation at the C2/C4 positions.

-

Fluorination: Installing the fluorine at C1 using NFSI (N-Fluorobenzenesulfonimide) on the ester enolate.

-

Deprotection: Restoring the C3-ketone.

-

Reduction: Diastereoselective reduction of the ketone to the target alcohol.

Figure 1: Retrosynthetic disconnection showing the necessity of the ketal intermediate to direct fluorination to the C1 position.

Detailed Experimental Protocols

Step 1: Ketal Protection

Objective: Protect the C3-ketone as a dimethyl ketal to eliminate the acidity of C2/C4 protons.

Reagents:

-

Methyl 3-oxocyclobutanecarboxylate (1.0 equiv)

-

Trimethyl orthoformate (TMOF) (1.5 equiv)

-

Methanol (Solvent)

-

-Toluenesulfonic acid (

Protocol:

-

Charge a reactor with Methyl 3-oxocyclobutanecarboxylate and Methanol (5 vol).

-

Add TMOF and

TSA. -

Heat to reflux (65 °C) for 4 hours. Monitor by GC/TLC until starting material is <1%.

-

Cool to RT and quench with saturated NaHCO

. -

Concentrate under vacuum to remove MeOH. Extract with MTBE.

-

Yield: Expect >90% of Methyl 3,3-dimethoxycyclobutanecarboxylate .

-

Note: This intermediate is also commercially available [1].

Step 2: Electrophilic Fluorination (Critical Step)

Objective: Install the fluorine atom at C1 via enolate trapping. Mechanism: The bulky base (LDA) removes the only remaining acidic proton (C1-H). The resulting enolate attacks the electrophilic fluorine source (NFSI).

Reagents:

-

Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 equiv)[1]

-

LDA (Lithium Diisopropylamide) (1.2 equiv) - Prepare fresh or use commercial 2.0M solution.

-

NFSI (N-Fluorobenzenesulfonimide) (1.3 equiv)

-

THF (Anhydrous, 10 vol)

Protocol:

-

Enolate Formation: Cool a solution of LDA in THF to -78 °C under Nitrogen.

-

Add the ketal-ester (dissolved in THF) dropwise over 30 mins, maintaining internal temp < -70 °C.

-

Stir at -78 °C for 1 hour to ensure complete deprotonation.

-

Fluorination: Dissolve NFSI in THF (3 vol) and add dropwise to the enolate solution.

-

Caution: This reaction is exothermic. Control addition rate to keep temp < -60 °C.

-

-

Allow the mixture to warm slowly to 0 °C over 2 hours.

-

Quench: Add saturated NH

Cl solution. -

Workup: Extract with EtOAc. Wash organics with water and brine.

-

Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation (if >100g scale).

-

Product: Methyl 1-fluoro-3,3-dimethoxycyclobutane-1-carboxylate .

Step 3: Ketal Hydrolysis

Objective: Remove the protecting group to regenerate the ketone.

Protocol:

-

Dissolve the fluorinated ketal in Acetone/Water (4:1).

-

Add

TSA (0.2 equiv) or 1M HCl. -

Stir at RT for 4–6 hours.

-

Workup: Neutralize with NaHCO

, concentrate to remove acetone, and extract with DCM. -

Product: Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate .

Step 4: Diastereoselective Reduction

Objective: Reduce the ketone to the alcohol.[2]

Stereochemistry: Reduction with NaBH

Reagents:

-

Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate (1.0 equiv)

-

NaBH

(0.5 equiv) -

Methanol (10 vol)

Protocol:

-

Cool the ketone solution in Methanol to -10 °C .

-

Add NaBH

portion-wise (gas evolution: H -

Stir at -10 °C for 1 hour, then warm to 0 °C.

-

Quench: Add Acetone (to consume excess hydride) followed by saturated NH

Cl. -

Extraction: Extract with EtOAc (3x).

-

Isolation: The product is obtained as a mixture of diastereomers (typically 8:1 to 10:1 favoring cis).

-

Final Purification: Recrystallization from Hexane/EtOAc or column chromatography to isolate the major isomer.

Data Summary & Process Parameters

| Parameter | Specification / Range | Rationale |

| Step 2 Temperature | -78 °C to -60 °C | Critical to prevent decomposition of the strained enolate. |

| Base Selection | LDA or LiHMDS | Bulky bases prevent nucleophilic attack on the ester. |

| Fluorine Source | NFSI | Safer and easier to handle than Selectfluor for this specific substrate solubility in THF. |

| Reduction Temp | < 0 °C | Lower temperatures improve diastereomeric ratio (dr). |

| Overall Yield | 45–60% | Calculated over 4 steps. |

Quality Control & Analysis

NMR Characterization

- F NMR: Look for a singlet (or multiplet due to H-F coupling) around -150 to -170 ppm. The chemical shift is distinct for the cis vs trans isomers.

- H NMR: The proton at C3 (CH-OH) will appear as a multiplet. In the cis-isomer, this proton often shows a specific coupling pattern with the C2/C4 protons distinct from the trans-isomer.

Impurity Profile

-

Des-fluoro: Starting material carried through Step 2.

-

Over-reduction: Reduction of the ester to the diol (avoid by controlling NaBH

equivalents and temperature).

References

-

Sigma-Aldrich. Methyl 3,3-dimethoxycyclobutanecarboxylate Product Sheet.

-

Vertex Pharmaceuticals. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Omega, 2021.

-

Organic Chemistry Portal. Electrophilic Fluorination of Esters.

-

Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. J. Org.[3] Chem., 2017. (Provides context on fluorinated cyclobutane stability).

Disclaimer

This protocol involves the use of hazardous reagents (LDA, NFSI). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Troubleshooting & Optimization

Technical Support Center: Ester Hydrolysis of Sterically Hindered Fluorocyclobutanes

Welcome to the technical support center for the hydrolysis of sterically hindered fluorocyclobutane esters. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with this demanding chemical transformation. The unique combination of steric bulk from the cyclobutane ring and the strong electron-withdrawing effects of fluorine substituents presents a distinct set of obstacles to achieving efficient and clean ester cleavage.

This resource provides in-depth, evidence-based troubleshooting advice in a practical question-and-answer format. Each section is grounded in established mechanistic principles to empower you to not only solve immediate experimental issues but also to build a robust understanding for future synthetic planning.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard hydrolysis conditions (e.g., NaOH in aqueous methanol) are failing to cleave my sterically hindered fluorocyclobutane ester. What is the primary reason for this lack of reactivity?

The primary reason for the failure of standard hydrolysis conditions is the synergistic effect of steric hindrance and electronic deactivation.

-

Steric Hindrance: The bulky cyclobutane ring physically blocks the trajectory of the incoming nucleophile (e.g., hydroxide ion) from attacking the electrophilic carbonyl carbon of the ester. This is a well-documented challenge in the hydrolysis of sterically crowded esters.

-

Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence on the cyclobutane ring exerts a strong electron-withdrawing inductive effect. This effect can decrease the electron density on the carbonyl carbon, making it a less reactive electrophile. While fluorine substitution can sometimes accelerate hydrolysis by stabilizing the transition state, in this hindered system, the steric barrier is the dominant factor.

The combination of these two factors significantly increases the activation energy required for the nucleophilic acyl substitution to occur, rendering standard, mild conditions ineffective.

Q2: I'm observing very slow conversion under basic conditions. How can I accelerate the reaction without causing decomposition?

When dealing with highly hindered esters, enhancing the nucleophilicity of the hydroxide source and optimizing the solvent system is crucial. Standard aqueous systems can solvate the hydroxide ion, reducing its reactivity.

Recommended Strategy: Non-Aqueous Saponification

A powerful approach is to use "naked" or less-solvated hydroxide in a non-aqueous or low-water environment. This can dramatically increase the rate of nucleophilic attack.

One effective method involves the use of potassium tert-butoxide with a stoichiometric amount of water in an aprotic solvent like DMSO or THF. This generates a highly reactive, unsolvated hydroxide equivalent.

Another proven method is the use of sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9). The largely non-polar environment prevents excessive solvation of the hydroxide ion, enhancing its nucleophilicity.

| Parameter | Conventional Aqueous System (e.g., NaOH/MeOH/H₂O) | Non-Aqueous System (e.g., KOBu-t/H₂O in DMSO) |

| Hydroxide Reactivity | Low (due to solvation) | High ("naked" hydroxide) |

| Reaction Temperature | Often requires high heat | Can proceed at room temperature |

| Reaction Time | Can be very long (>24 h) | Typically much shorter (1-3 h) |

| Side Reactions | Potential for degradation at high temperatures | Minimized due to milder conditions |

Q3: I'm concerned about potential side reactions like defluorination. Is acid-catalyzed hydrolysis a safer alternative?